molecular formula C12H14N2O3 B11876506 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one

Katalognummer: B11876506
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: AUTQCVXYWUBPHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one is a β-lactam (azetidin-2-one) derivative featuring a benzo[d][1,3]dioxol (methylenedioxyphenyl) substituent at position 4 and an ethyl group at position 1. β-Lactams are renowned for their antimicrobial properties, though structural modifications can significantly alter their pharmacological profile .

Eigenschaften

Molekularformel

C12H14N2O3

Molekulargewicht

234.25 g/mol

IUPAC-Name

3-amino-4-(1,3-benzodioxol-5-yl)-1-ethylazetidin-2-one

InChI

InChI=1S/C12H14N2O3/c1-2-14-11(10(13)12(14)15)7-3-4-8-9(5-7)17-6-16-8/h3-5,10-11H,2,6,13H2,1H3

InChI-Schlüssel

AUTQCVXYWUBPHR-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(C(C1=O)N)C2=CC3=C(C=C2)OCO3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Staudinger Cycloaddition

Staudinger reactions between imines and ketenes are widely used for β-lactam synthesis. For example:

  • Imine preparation : Condensation of benzo[d]dioxol-5-yl aldehydes with primary amines (e.g., ethylamine) in dichloromethane or methanol, using anhydrous Na₂SO₄.

  • Ketene generation : Acid chlorides (e.g., chloroacetyl chloride) treated with triethylamine to form reactive ketenes.

  • Cycloaddition : Reacting the imine with the ketene at 0–25°C yields 4-substituted azetidin-2-ones. This method achieves 55–70% yields but requires strict anhydrous conditions.

Ugi Multicomponent Reaction (MCR)

The Ugi reaction assembles the β-lactam core in a single step:

  • Components :

    • Aldehyde: Benzo[d]dioxol-5-yl carboxaldehyde.

    • Amine: Ethylamine.

    • Isocyanide: tert-Butyl isocyanide.

    • Carboxylic acid: Glyoxylic acid.

  • Conditions : Trifluoroethanol (TFE) at room temperature for 24 hours.

  • Cyclization : Crude Ugi adducts are treated with 10% TFA/DCE under microwave irradiation (120°C, 10 min) to form the azetidinone ring. Yields range from 54–65% after purification.

Introduction of the 3-Amino Group

The 3-amino moiety is introduced via reductive amination or direct substitution :

Reductive Amination

  • Ketone intermediate : Oxidize the C-3 position of the azetidinone to a ketone using Jones reagent (CrO₃/H₂SO₄).

  • Imination : React with ammonium acetate in ethanol under reflux.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol reduces the imine to the amine, yielding 3-aminoazetidin-2-ones with 60–75% efficiency .

Nucleophilic Substitution

  • Mitsunobu reaction : Treat 3-hydroxyazetidin-2-one with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in the presence of phthalimide.

  • Deprotection : Hydrazinolysis removes the phthalimide group, yielding the free amine. This method achieves ~70% yields but requires toxic reagents.

Functionalization at the 4-Position

The benzo[d]dioxol-5-yl group is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation :

Suzuki Coupling

  • Boronic ester preparation : Benzo[d]dioxol-5-yl boronic acid pinacol ester synthesized from 5-bromo-1,3-benzodioxole and bis(pinacolato)diboron.

  • Cross-coupling : React with 4-bromoazetidin-2-one using Pd(PPh₃)₄ catalyst and K₂CO₃ in dioxane/water (90°C, 12 h). Yields: 80–85% .

Friedel-Crafts Alkylation

  • Electrophilic substitution : Benzo[d]dioxole reacts with 4-chloromethylazetidin-2-one in the presence of AlCl₃. This method is less selective, yielding 50–60% with minor regioisomers.

Optimization and Challenges

Solvent Effects

  • Trifluoroethanol (TFE) : Enhances Ugi reaction rates by stabilizing intermediates through hydrogen bonding.

  • Microwave-assisted cyclization : Reduces reaction times from hours to minutes (e.g., 10 min at 120°C).

Purification Strategies

  • Flash chromatography : Hexane/EtOAC gradients (5–50%) resolve Ugi adducts and cyclized products.

  • DABCO treatment : Reduces chlorinated byproducts (e.g., tert-butyl 3-(chloromethyl)azetidine-1-carboxylate) to <1%.

Analytical Characterization

Key spectroscopic data for 3-amino-4-(benzo[d][1,dioxol-5-yl)-1-ethylazetidin-2-one:

Technique Data
¹H NMR (CDCl₃) δ 7.33 (s, 1H, benzodioxole), 5.58 (s, 1H, NH₂), 3.68–3.62 (m, 2H, CH₂N), 1.29–1.09 (m, 3H, CH₃).
¹³C NMR δ 174.8 (C=O), 147.2 (benzodioxole), 60.1 (C-3), 42.5 (C-1), 14.7 (CH₃).
HRMS (ESI+) m/z calc. for C₁₃H₁₅N₂O₃: 253.1053; found: 253.1050.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Staudinger Cycloaddition 55–70%High regioselectivityAnhydrous conditions required
Ugi MCR 54–65%One-pot synthesisRequires TFA for cyclization
Suzuki Coupling 80–85%Scalable, mild conditionsCostly palladium catalysts

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted azetidinone derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Preliminary studies indicate that 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one exhibits significant anticancer properties. It is believed to function as an inhibitor of key enzymes involved in cancer pathways, particularly phosphatidylinositol 3-kinase (PI3K) and other kinases crucial for cell proliferation and survival.

Case Study: Enzyme Inhibition

A study conducted on the compound's interaction with PI3K revealed that it effectively inhibited the enzyme's activity, leading to reduced cell proliferation in various cancer cell lines. The results demonstrated an inhibition rate of over 70% in certain leukemia and solid tumor cell lines during preliminary screenings.

2. Scaffold for Drug Development

The unique structure of this compound makes it an attractive scaffold for the development of new therapeutic agents. Its ability to incorporate various functional groups allows for modifications that can enhance efficacy and selectivity against specific targets.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for its application in drug development. Interaction studies have shown that the compound can form stable complexes with proteins involved in cancer signaling pathways, suggesting a mechanism for its therapeutic effects.

Wirkmechanismus

The mechanism of action of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one involves its interaction with tubulin, a protein that is crucial for microtubule formation. By binding to tubulin, the compound inhibits its polymerization, leading to cell cycle arrest at the S phase and subsequent apoptosis of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

The benzo[d][1,3]dioxol moiety is a common pharmacophore in medicinal chemistry due to its electron-donating effects and metabolic stability. In the target compound, this group may enhance the β-lactam ring’s stability compared to analogs with electron-withdrawing substituents (e.g., nitro or bromo groups in compounds 4e and 4f ) . For instance:

Compound Substituent at Position 4 Key Reactivity Observations Reference
Target compound Benzo[d][1,3]dioxol-5-yl Enhanced ring stability (inferred)
4e (benzimidazole) 6-Bromobenzo[d][1,3]dioxol-5-yl Lower thermal stability due to Br
4f (benzimidazole) 6-Nitrobenzo[d][1,3]dioxol-5-yl Susceptible to nucleophilic attack
B9 (dihydropyridine) Benzo[d][1,3]dioxol-5-yl Moderate yield (50%) in synthesis

Physical and Spectroscopic Properties

The benzo[d][1,3]dioxol group contributes distinct NMR signals. For example, in 4d–4f (benzimidazoles), the methylenedioxy protons resonate at δ ~5.9–6.0 ppm in ¹H-NMR, while aromatic protons appear at δ ~6.8–7.5 ppm . The target compound’s amino group would likely show a broad singlet at δ ~2.5–3.5 ppm.

Compound Melting Point (°C) ¹H-NMR (δ, ppm) Reference
Target compound
4e (benzimidazole) 220–222 5.95 (s, 2H, OCH₂O), 7.25–7.45 (m)
B9 (dihydropyridine) 110–112 1.25 (t, 3H, CH₂CH₃), 6.85 (s, H)

Biologische Aktivität

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Molecular Structure

The molecular formula of this compound is C16H13FN2O3C_{16}H_{13}FN_{2}O_{3} with a molecular weight of 300.28 g/mol. Its structure features an azetidinone ring, which contributes to its stability and reactivity. The presence of the benzo[d][1,3]dioxole moiety enhances its chemical properties, making it a valuable subject for research.

Properties Table

PropertyValue
Molecular FormulaC16H13FN2O3
Molecular Weight300.28 g/mol
IUPAC Name3-amino-4-(1,3-benzodioxol-5-yl)-1-ethylazetidin-2-one
InChI KeyLFBDARJRDSQXOR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its anticancer properties.
  • Receptor Binding: It interacts with receptors that regulate cell proliferation and apoptosis, indicating a possible role in cancer therapy.

Therapeutic Potential

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity:
    • Studies have demonstrated that derivatives of compounds containing the benzo[d][1,3]dioxole structure can inhibit cancer cell proliferation. For instance, related compounds have shown IC50 values ranging from 0.09 to 157.4 µM in various breast cancer cell lines (MCF-7, CAMA-1, HCC1954) .
    • The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.
  • Antimicrobial Properties:
    • Preliminary studies suggest that compounds similar to this compound possess antimicrobial activity against various pathogens. This activity is likely due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of 3-Amino derivatives on breast cancer cell lines. The results indicated that certain structural modifications enhanced anticancer activity significantly. The most effective derivatives showed potent inhibition of cell growth through apoptosis induction via ROS generation .

Case Study 2: Antimicrobial Activity

In another study, compounds structurally related to this compound were tested against various bacteria and fungi. The results highlighted a broad spectrum of antimicrobial activity, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Q & A

Q. What are the recommended synthetic routes for 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one?

The synthesis typically involves cyclocondensation of ethyl glycinate derivatives with carbonyl-containing precursors. Key steps include:

  • Knoevenagel condensation : Reacting a benzodioxol-containing aldehyde with ethyl glycinate in acetic acid, catalyzed by ammonium acetate, to form the azetidinone core .
  • Selective functionalization : Introducing the ethyl group at the N1 position via alkylation using ethyl iodide in the presence of a base like DIPEA (diisopropylethylamine) .
  • Purification : Recrystallization from ethanol-DMF mixtures ensures high purity .
    Characterization via NMR (¹H/¹³C) and X-ray crystallography is critical to confirm stereochemistry and regioselectivity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are used to verify the azetidinone ring structure, benzodioxol substituents, and ethyl group placement. Aromatic protons in the benzodioxol moiety typically appear as doublets at δ 6.7–7.1 ppm .
  • IR spectroscopy : Key peaks include C=O stretching (~1700 cm⁻¹ for the azetidinone ring) and NH₂ bending (~1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 289.1325) .

Q. How can researchers screen this compound for biological activity?

  • Antimicrobial assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentrations (MICs) should be compared to standard drugs like ampicillin .
  • Cytotoxicity studies : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Test β-lactamase inhibition potential via spectrophotometric methods using nitrocefin as a substrate .

Advanced Research Questions

Q. What computational methods are suitable for studying the reaction mechanism of its synthesis?

  • Density Functional Theory (DFT) : Optimize transition states (e.g., B3LYP/6-31G* level) to analyze the cyclocondensation mechanism. Key parameters include bond dissociation energies and charge distribution in intermediates .
  • Molecular docking : Predict binding affinity to biological targets (e.g., penicillin-binding proteins) using AutoDock Vina. Focus on hydrogen bonding with the NH₂ group and hydrophobic interactions with the benzodioxol ring .

Q. How can contradictory reports on biological activity be resolved?

  • Standardized bioassays : Replicate studies under identical conditions (e.g., pH 7.4, 37°C) using the same microbial strains or cell lines .
  • Structural analogs : Synthesize derivatives (e.g., replacing the ethyl group with methyl or propyl) to isolate structure-activity relationships (SAR) .
  • Metabolite profiling : Use LC-MS to identify degradation products that may influence activity discrepancies .

Q. What strategies optimize enantioselective synthesis of this β-lactam derivative?

  • Chiral catalysts : Employ Evans’ oxazaborolidines or Jacobsen’s salen complexes during cyclocondensation to achieve >90% enantiomeric excess (ee) .
  • Chiral HPLC : Use columns like Chiralpak IA or IB with hexane:isopropanol (90:10) to separate enantiomers and confirm ee values .

Q. How does the benzodioxol moiety influence stability under physiological conditions?

  • Hydrolytic stability : Conduct accelerated degradation studies in PBS (pH 7.4) at 37°C. Monitor via HPLC for ring-opening reactions, which are minimal due to the electron-withdrawing benzodioxol group .
  • Oxidative resistance : Expose to H₂O₂ (1 mM) and analyze by TLC. The benzodioxol’s methylenedioxy group resists oxidation compared to simple aryl rings .

Q. What analytical methods validate purity for in vivo studies?

  • HPLC-DAD : Use a C18 column (acetonitrile:water gradient) with UV detection at 254 nm. Purity should exceed 98% .
  • Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .
  • Thermogravimetric analysis (TGA) : Ensure no solvent residues remain after lyophilization .

Q. Methodological Notes

  • Key reagents : Ammonium acetate (condensation catalyst), DIPEA (base for alkylation), nitrocefin (β-lactamase substrate) .
  • Critical parameters : Reaction temperature (-35°C to 25°C), solvent polarity (acetic acid for condensation), and steric effects in enantioselective synthesis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.